N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-13-12-25-10-8-15-6-7-16(14-19(15)25)20(27)23-9-11-26-18-5-3-2-4-17(18)24-21(28)22(26)29/h2-8,10,14H,9,11-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
AAOUEDZMLKEPGM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The specific details of industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the indole or quinoxaline rings.
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Mechanism of Action
The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
While direct pharmacological data for the target compound is scarce, insights can be extrapolated from structural analogs:
- Bioactivity Potential: Isoquinoline derivatives (6d–6h) are reported in anticancer, antimicrobial, and CNS-targeting research . The target compound’s quinoxaline-indole hybrid structure may broaden its target spectrum, particularly in kinase inhibition or DNA intercalation.
- ADME Properties: The indole carboxamide and methoxyethyl groups likely enhance aqueous solubility compared to analogs with nonpolar substituents (e.g., 6h’s benzophenone). However, the ethyl linker might increase metabolic susceptibility relative to rigid analogs like 6e [[56], [58-60]].
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that integrates a quinoxaline moiety with an indole structure. This compound's unique combination of functional groups positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments. The biological activities of this compound are attributed to its structural characteristics, which enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. Its structure features:
- Quinoxaline Ring : Known for diverse pharmacological properties, including anticancer and antimicrobial activities.
- Indole Core : Associated with neuroprotective effects and potential anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity against Cancer Cell Lines : The compound has shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells, indicating potent antiproliferative properties .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | < 1 |
| FM3A | < 0.5 |
| CEM (T-lymphocyte) | 0.8 |
Antimicrobial Activity
The compound's quinoxaline component contributes to its antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown low MIC values against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.5 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of related indole derivatives and found that compounds with similar structures exhibited significant antiproliferative activity in various cancer models . The study highlighted the potential of these compounds to act as lead candidates for drug development.
- Antimicrobial Evaluation : In another research effort, derivatives of quinoxaline were tested for their antibacterial efficacy against resistant strains of bacteria, including MRSA. The results indicated that modifications in the quinoxaline structure could enhance activity against resistant strains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step organic reactions, typically starting with coupling quinoxaline-dione and indole-carboxamide precursors. Key steps include:
- Amide Coupling : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous DMF .
- Solvent and Temperature Control : Reflux in acetic acid (3–5 hours) for cyclization and crystallization, as demonstrated in analogous quinoxaline-indole hybrids .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystalline products .
Optimization Strategies :
- Design of Experiments (DoE) : Apply statistical modeling to assess variables (temperature, solvent ratio, catalyst loading) and maximize yield .
- Real-Time Monitoring : Use inline IR or HPLC to track intermediate formation and minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks for the quinoxaline-dione (δ 10–12 ppm for NH), indole (δ 7–8 ppm for aromatic protons), and methoxyethyl groups (δ 3.2–3.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., ethylene linker protons) .
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
- Quinoxaline-Dione Core : Susceptible to nucleophilic attack at the C=O positions, requiring inert atmospheres (N2/Ar) during synthesis .
- Indole Carboxamide : The methoxyethyl substituent enhances solubility in polar aprotic solvents (DMF, DMSO), critical for in vitro assays .
- Ethylene Linker : Prone to oxidation; stabilize with antioxidants (e.g., BHT) in long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?
- Variable Substituent Libraries : Synthesize analogs with modified methoxyethyl chains (e.g., ethoxyethyl, hydroxyethyl) or quinoxaline-dione substituents (e.g., Cl, F) .
- Biological Assays :
- Enzyme Inhibition : Measure IC50 against targets like kinases or phosphodiesterases using fluorescence polarization .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) and validate with MD simulations (NAMD/GROMACS) .
- ADMET Prediction :
- Solubility : LogP calculations (e.g., XLogP3) to optimize methoxyethyl chain length for bioavailability .
- Metabolic Stability : CYP450 metabolism prediction via Schrödinger’s QikProp .
Q. How can contradictory biological activity data across studies be resolved?
- Source Identification :
- Purity Verification : Reanalyze batches with HPLC-ELSD to rule out impurities (>99% purity required) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and serum content (e.g., FBS interference) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
